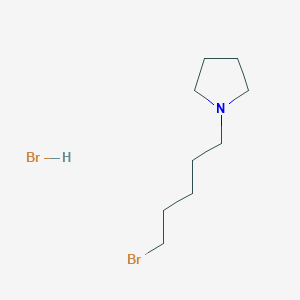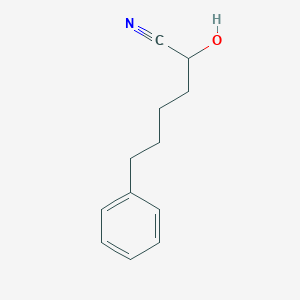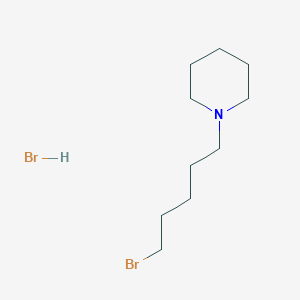
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of an ethoxy group at the second position, an amino group at the fourth position, and an ethyl ester group at the fifth position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the ethoxy and amino groups. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Another method involves the cyclization of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at temperatures ranging from 110°C to 130°C. This reaction forms the desired pyrimidine ring structure with the ethoxy and amino substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The amino and ethoxy groups on the pyrimidine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: Contains a thioxo group instead of an ethoxy group.
2-Aminopyrimidine derivatives: These compounds have variations in the amino and other substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
ABYAEJNLTQJFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=N1)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)
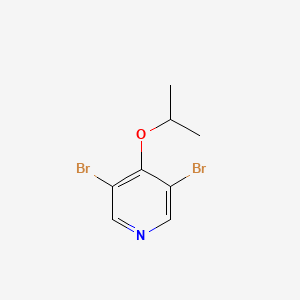
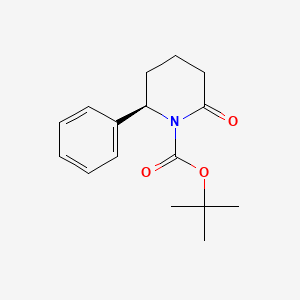

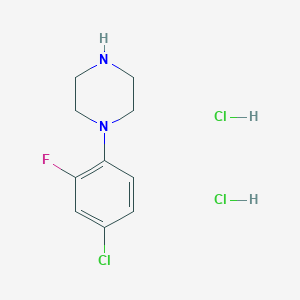

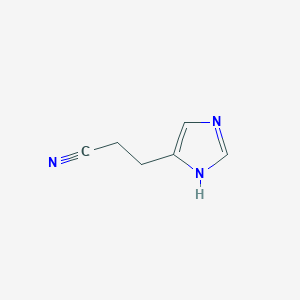
![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)
